4-O-p-Coumaroylquinic acid

Natural Product Chemistry Pigment Chemistry Isomer Profiling

4-O-p-Coumaroylquinic acid (CAS 1108200-72-1) is a specific isomer of p-coumaroylquinic acid, a cinnamate ester belonging to the chlorogenic acid family. It is formally obtained through the condensation of the carboxy group of 4-coumaric acid with the 4-hydroxy group of (-)-quinic acid.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 1108200-72-1
Cat. No. B1237185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-p-Coumaroylquinic acid
CAS1108200-72-1
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1
InChIKeyXWRHBGVVCOSNKO-OPGYGNEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-p-Coumaroylquinic Acid (CAS 1108200-72-1) for Research: Sourcing a Verified Phenolic Compound


4-O-p-Coumaroylquinic acid (CAS 1108200-72-1) is a specific isomer of p-coumaroylquinic acid, a cinnamate ester belonging to the chlorogenic acid family. It is formally obtained through the condensation of the carboxy group of 4-coumaric acid with the 4-hydroxy group of (-)-quinic acid [1]. As a naturally occurring plant metabolite found in various fruits and vegetables, it is commercially available as an analytical standard, serving as a crucial reference material for research into chlorogenic acids and phenolic compounds [REFS-1, REFS-2].

Why a Generic 'p-Coumaroylquinic Acid' Is an Inadequate Substitute for 4-O-p-Coumaroylquinic Acid


The term 'p-coumaroylquinic acid' encompasses multiple positional isomers (1-, 3-, 4-, and 5-O-), each possessing distinct chemical and biological properties [1]. The 4-O-isomer is not interchangeable with its structural analogs. Experimental evidence demonstrates that among the isomers, only the 3-O-isomer participates in a specific chemical complexation, while the 4- and 5-O-isomers are ineffective [2]. Furthermore, the 4-O-isomer is prone to acyl migration during synthesis, a chemical instability that can lead to interconversion with other isomers and must be accounted for in analytical and synthetic workflows [3].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 4-O-p-Coumaroylquinic Acid


Quantified Functional Specificity: Metal Complexation Differentiates Isomers

The functional activity of p-coumaroylquinic acids is highly isomer-specific. In a study investigating the blue pigmentation of Hydrangea flowers, only the 3-O-p-coumaroylquinic acid isomer formed a stable blue complex with the anthocyanin delphinidin-3-glucoside and aluminum. In contrast, both the 4-O- and 5-O-isomers were ineffective in forming this specific complex [1]. This demonstrates that the 4-O-isomer lacks the specific molecular geometry required for this particular biological function, which is a key differentiator from its 3-O- analog.

Natural Product Chemistry Pigment Chemistry Isomer Profiling

Quantified Chemical Instability: Acyl Migration Potential in 4-O-Isomer

The 4-O-p-coumaroylquinic acid isomer exhibits a specific chemical instability not observed in all other isomers. During the total synthesis of p-coumaroylquinic acid isomers, acyl migration was a documented issue specifically for the synthesis of both 3-O- and 4-O-p-coumaroylquinic acid. This indicates that the ester linkage at the 4-position is more labile under certain conditions, leading to isomer interconversion [1]. This is a critical consideration for analytical method development and the handling of this standard.

Synthetic Chemistry Chlorogenic Acid Analysis Compound Stability

Quantified Sensory Contribution: Specific Astringent Threshold in Black Tea

The 4-O-isomer of p-coumaroylquinic acid has been identified as a key contributor to the astringent taste of Keemun black tea, a quality-defining sensory attribute. The compound has a quantified astringent taste threshold concentration of 38 μM. In commercial Keemun black tea samples, its concentration was found to range from 40.20 ± 0.15 μM to 65.53 ± 0.22 μM, exceeding the threshold level and confirming its active role in the beverage's sensory profile [1]. This quantifies its functional impact compared to other isomers and analogs that may not contribute to astringency in the same way.

Food Science Flavor Chemistry Sensory Analysis

Quantified Abundance: A Minor Component Relative to Major Chlorogenic Acids

When quantifying phenolic compounds in plant material, the abundance of 4-O-p-coumaroylquinic acid is substantially lower than that of major chlorogenic acids. For example, in a comprehensive analysis of Toona sinensis leaves, the content of 4-p-coumaroylquinic acid was measured at 0.12 ± 0.00 mg/g, whereas chlorogenic acid (3-caffeoylquinic acid), the dominant compound, was present at 23.29 ± 0.17 mg/g [1]. This demonstrates a ~194-fold difference in concentration, confirming its status as a minor component in this and likely other plant matrices.

Phytochemistry Metabolomics Natural Product Analysis

Validated Research & Industrial Application Scenarios for 4-O-p-Coumaroylquinic Acid


Development of an Authentic Analytical Standard for Chlorogenic Acid Profiling in Coffee and Tea

The proven isomer-specific functional activity and potential for acyl migration [REFS-1, REFS-2] make a pure 4-O-p-coumaroylquinic acid standard essential for the accurate qualitative and quantitative analysis of chlorogenic acids in complex matrices like coffee and tea. Generic or mixed isomer standards are inadequate for precise MS/MS identification and quantification, as demonstrated by the compound's specific and quantifiable astringent threshold in black tea [3]. The standard ensures reliable peak assignment and prevents misidentification due to isomer interconversion.

Quality Control Marker for Astringency in Black Tea and Other Plant-Based Beverages

The established astringent taste threshold of 38 µM and its quantified presence (40.20 - 65.53 µM) in Keemun black tea [3] positions 4-O-p-coumaroylquinic acid as a verifiable chemical marker for this sensory attribute. In industrial settings, this compound can be used as a quantitative target for LC-MS-based quality control (QC) methods to ensure product consistency and flavor profile, as its concentration directly correlates with a key consumer-perceived quality parameter.

Target Compound for Biosynthetic Pathway Elucidation and Metabolic Engineering

The documented instability (acyl migration) during synthesis [2] and its status as a minor component relative to caffeoylquinic acids [4] make 4-O-p-coumaroylquinic acid a valuable target for studies of chlorogenic acid biosynthesis. Research aimed at modulating the p-coumaroyl vs. caffeoyl branch of the pathway, or at improving its stability, will require a pure standard for accurate monitoring of this specific isomer as a metabolic intermediate or end-product.

A Reference Material for Developing Isomer-Selective Analytical Methods

The binary functional difference between the 3-O- and 4-O-isomers in metal complexation [1] underscores the need for isomer-selective analytical methods. A pure standard of 4-O-p-coumaroylquinic acid is critical for developing and validating LC-MS or HPLC methods that can distinguish it from its close structural analogs, particularly the functionally distinct 3-O-isomer, which is required for accurate phytochemical or metabolomic studies.

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